molecular formula C20H16N2O3S2 B2882102 (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 900135-31-1

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2882102
CAS No.: 900135-31-1
M. Wt: 396.48
InChI Key: LPCIYWUXKFAFQL-SFQUDFHCSA-N
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Description

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, coupled with a benzo[d]oxazole moiety and a methoxybenzylidene group, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Benzo[d]oxazole Moiety: This step involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative to form the benzo[d]oxazole ring.

    Coupling with the Methoxybenzylidene Group: The final step is the Knoevenagel condensation of the thiazolidinone derivative with 4-methoxybenzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring or the methoxybenzylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]oxazole moiety or the thiazolidinone ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols, basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives, reduced methoxybenzylidene derivatives.

    Substitution: Substituted benzo[d]oxazole or thiazolidinone derivatives.

Scientific Research Applications

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive thiazolidinone core, which is known to interact with various biological targets.

    Industry: Potential use in the development of new materials, dyes, and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as apoptosis, cell proliferation, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Benzo[d]oxazole Derivatives: Compounds with the benzo[d]oxazole moiety but different functional groups.

    Methoxybenzylidene Derivatives: Compounds with the methoxybenzylidene group but different core structures.

Uniqueness

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of the thiazolidinone core, benzo[d]oxazole moiety, and methoxybenzylidene group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5E)-3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-14-8-6-13(7-9-14)12-17-19(23)22(20(26)27-17)11-10-18-21-15-4-2-3-5-16(15)25-18/h2-9,12H,10-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCIYWUXKFAFQL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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